From Eugenol Methyl Ether: One approach involves a multistep synthesis starting from eugenol methyl ether. The process involves conversion to a secondary alcohol, Ritter reaction with benzyl cyanide, and cyclization of the resulting amide to the dihydroisoquinoline using sulfuric acid. []
Reaction with Nitrilimines: Another method involves reacting 3,4-dihydro-6,7-dimethoxyisoquinoline-1-methyleneethoxycarbonyl with hydrazonoyl halides. This reaction yields pyrrolo[2,1-a]5,6-dihydroisoquinoline derivatives. []
Aza-Friedel-Crafts Reaction: This approach allows for the direct coupling of 6,7-dimethoxy-3,4-dihydroisoquinoline with various indole derivatives, leading to the synthesis of diversely substituted compounds. []
Mannich Reaction: This reaction can be employed to introduce a dimethylaminomethyl group at the 3-position of the dihydroisoquinoline ring. []
Amine Exchange: This reaction can be used to replace the dimethylamino group with other amine substituents, allowing for the synthesis of diversely substituted derivatives. []
Coupling Reactions: The presence of reactive functional groups, such as amines, allows for further derivatization through coupling reactions, enabling the introduction of various pharmacophores. [, ]
Carbonic Anhydrase Inhibition: Some derivatives exhibit inhibitory activity against human carbonic anhydrase (CA) isoforms, particularly CA II and CA VII. These compounds likely bind to the active site of the enzyme, interfering with its catalytic activity. [, ]
Efflux Pump Inhibition: Certain derivatives have demonstrated the ability to inhibit efflux pumps in bacteria and cancer cells, potentially enhancing the efficacy of existing antibacterial and anticancer agents. []
Anticonvulsant Agents: These compounds show promise as potential treatments for epilepsy due to their ability to inhibit CA VII, an enzyme implicated in neuronal excitability. [, ]
Antibacterial Agents: Their efflux pump inhibiting properties make them potential candidates for combating bacterial resistance to existing antibiotics. []
Anticancer Agents: These compounds have shown activity against cancer cells, potentially by inhibiting efflux pumps and enhancing the efficacy of anticancer drugs. []
Anti-Biofilm Agents: Some derivatives have demonstrated the ability to inhibit biofilm formation, a significant challenge in treating bacterial infections. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: